Siponimod

Description

Properties

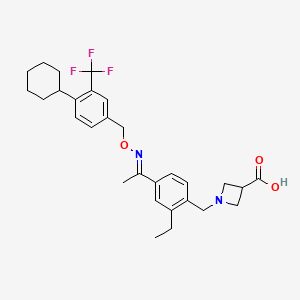

IUPAC Name |

1-[[4-[(E)-N-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]-C-methylcarbonimidoyl]-2-ethylphenyl]methyl]azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35F3N2O3/c1-3-21-14-23(10-11-24(21)15-34-16-25(17-34)28(35)36)19(2)33-37-18-20-9-12-26(22-7-5-4-6-8-22)27(13-20)29(30,31)32/h9-14,22,25H,3-8,15-18H2,1-2H3,(H,35,36)/b33-19+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIHYPELVXPAIDH-HNSNBQBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)C(=NOCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)C)CN4CC(C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C=CC(=C1)/C(=N/OCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)/C)CN4CC(C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40153847 | |

| Record name | Siponimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40153847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1230487-00-9, 1230487-85-0 | |

| Record name | Siponimod | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1230487-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Siponimod [USAN:INN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1230487009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Isoquinolinebutanoic acid, beta-(((4,5-dihydro-5-(2-(1H-imidazol-2-ylamino)ethyl)-3-isoxazolyl)carbonyl)amino)-3,4-dihydro-gamma-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1230487850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Siponimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12371 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Siponimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40153847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Siponimod | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR6P8L282I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

111-112 | |

| Record name | Siponimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12371 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Siponimod's Preclinical Mechanism of Action: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

This document provides an in-depth technical overview of the preclinical studies defining the mechanism of action for siponimod (BAF312), a selective sphingosine-1-phosphate (S1P) receptor modulator. The information presented herein focuses on the core pharmacological principles, experimental validation, and the dual-acting nature of the compound, encompassing both peripheral immunomodulation and direct central nervous system effects.

Core Mechanism: Selective S1P Receptor Modulation

This compound is a selective agonist for two of the five known S1P G-protein-coupled receptors: S1P1 and S1P5.[1] Its therapeutic effects are primarily attributed to its functional antagonism at the S1P1 receptor and agonism at the S1P5 receptor.

-

S1P1 Receptor Functional Antagonism: In the peripheral immune system, S1P1 is crucial for the egress of lymphocytes from secondary lymphoid organs. This compound binding to S1P1 on lymphocytes induces the receptor's internalization and degradation.[2][3][4] This renders the lymphocytes unresponsive to the endogenous S1P gradient, effectively trapping them within the lymph nodes.[5] This sequestration of lymphocytes, particularly pro-inflammatory T and B cells, prevents their infiltration into the central nervous system (CNS), which is a key driver of pathology in multiple sclerosis. This leads to a rapid and dose-dependent reduction in peripheral blood lymphocyte counts within hours of administration.

-

S1P5 Receptor Agonism: The S1P5 receptor is predominantly expressed in the CNS on oligodendrocytes, the myelin-producing cells of the CNS, and natural killer cells. Preclinical evidence suggests that this compound's activity at S1P5 may contribute to CNS repair mechanisms, potentially promoting remyelination and neuroprotection.

Unlike the first-generation S1P modulator fingolimod, this compound has negligible activity at the S1P3 receptor, which is implicated in adverse cardiac effects such as bradycardia.

Signaling Pathways

This compound's interaction with S1P1 and S1P5 receptors initiates distinct downstream signaling cascades. As G-protein-coupled receptors, they primarily signal through Gi/o proteins. This activation leads to the modulation of key intracellular pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, associated with cell survival, and the Ras/extracellular signal-regulated kinase (ERK) pathway, involved in cell proliferation and differentiation. Preclinical studies in astrocyte cultures have demonstrated that this compound treatment activates both pERK and pAkt signaling.

Caption: this compound S1P Receptor Signaling Pathway.

Quantitative Preclinical Data

The following tables summarize key quantitative data from preclinical studies, demonstrating this compound's pharmacological profile.

Table 1: Receptor Binding and Potency

| Parameter | Receptor | Value | Species | Reference |

| EC50 | Human S1P1 | 0.39 nM | Human | |

| Human S1P5 | 0.98 nM | Human | ||

| Human S1P2 | >10,000 nM | Human | ||

| Human S1P3 | >1,000 nM | Human | ||

| Human S1P4 | 750 nM | Human | ||

| EC50 (Parent) | S1P1 | 4.3 ± 0.5 nM | - | |

| S1P5 | 4.3 ± 0.5 nM | - | ||

| EC50 (Metabolite M17) | S1P1 | 341 ± 86 nM | - | |

| S1P5 | 341 ± 86 nM | - |

Table 2: Pharmacokinetics in Rodent Models

| Parameter | Value | Species | Dosing | Reference |

| Brain/Blood Drug Exposure Ratio | 6 - 7 | Mouse / Rat | - | |

| Brain Concentration (1 mg/kg/day) | ~700 nM | Rat | 7 days, oral | |

| Plasma Concentration (1 mg/kg/day) | ~120 nM | Rat | 7 days, oral | |

| Elimination Half-life | ~30 hours | - | - |

Table 3: Pharmacodynamic Effects in Rodent Models

| Parameter | Effect | Species | Dosing | Reference |

| Peripheral Lymphocyte Count | Reduction within 4-6 hours | - | Single dose | |

| Brain S1P1 Receptor Levels | 36% reduction | Rat | 0.1 mg/kg/day | |

| Brain S1P1 Receptor Levels | 78% reduction | Rat | 1 mg/kg/day | |

| Meningeal Ectopic Lymphoid Tissue | Reduced from 100,261 µm² to 13,403 µm² | Mouse (EAE) | - |

Central Nervous System Effects

A critical aspect of this compound's preclinical profile is its ability to cross the blood-brain barrier (BBB) and exert direct effects within the CNS.

-

Penetration and Distribution: In rodents, this compound demonstrates robust and dose-proportional CNS penetration, achieving a brain-to-blood exposure ratio of approximately 6-7. Quantitative whole-body autoradiography has shown that this compound-related radioactivity readily distributes into the CNS, with high uptake in white matter tracts like the cerebellum, corpus callosum, and medulla oblongata.

-

Modulation of CNS Cells: Once in the CNS, this compound engages S1P1 and S1P5 receptors on resident neural cells.

-

Astrocytes & Microglia: this compound may attenuate neuroinflammation by modulating the activity of astrocytes and microglia.

-

Oligodendrocytes: By activating S1P5 on oligodendrocytes, this compound has the potential to support myelination and repair processes.

-

Neurons: Preclinical findings suggest this compound can prevent synaptic neurodegeneration.

-

This dual action—peripheral immunosuppression and central neuroprotection—is a key differentiator. The central effects are achieved at unbound CNS drug concentrations estimated to be in the 0.01–0.1 nM range.

Caption: this compound's Dual Peripheral and Central Mechanism.

Efficacy in Preclinical Models of Multiple Sclerosis

The primary preclinical model used to evaluate therapies for multiple sclerosis is Experimental Autoimmune Encephalomyelitis (EAE). This compound has demonstrated robust efficacy in various EAE models.

-

Amelioration of Clinical Disease: When administered therapeutically (after disease onset), this compound significantly reduces the clinical severity of EAE in a dose-dependent manner.

-

Reduction of CNS Inflammation: Histological analysis of CNS tissue from this compound-treated EAE animals reveals diminished immune cell infiltrates and reduced demyelination compared to vehicle-treated controls.

-

Inhibition of Meningeal Inflammation: In a chronic EAE model, this compound was shown to drastically reduce the formation and size of meningeal ectopic lymphoid tissues, which are implicated in cortical demyelination and disease progression.

Key Experimental Protocols

S1P Receptor Binding and Functional Assays

-

Objective: To determine the binding affinity and functional potency of this compound at S1P receptor subtypes.

-

Methodology (GTPγS Binding Assay):

-

Membrane Preparation: Membranes are prepared from cell lines stably overexpressing a single human S1P receptor subtype (e.g., CHO or HEK293 cells).

-

Assay Reaction: Membranes are incubated with increasing concentrations of this compound in the presence of GDP and the non-hydrolyzable GTP analog, [35S]GTPγS.

-

Mechanism: Agonist binding to the GPCR promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.

-

Detection: The reaction is terminated, and membrane-bound [35S]GTPγS is captured on filter plates and quantified using a scintillation counter.

-

Analysis: Data are fitted to a sigmoidal dose-response curve to calculate EC50 values.

-

Experimental Autoimmune Encephalomyelitis (EAE) Model

-

Objective: To evaluate the in vivo efficacy of this compound in a relevant animal model of MS.

-

Methodology (MOG35-55-induced EAE in C57BL/6 mice):

-

Immunization: Mice are immunized subcutaneously with an emulsion containing Myelin Oligodendrocyte Glycoprotein peptide (MOG35-55) and Complete Freund's Adjuvant (CFA). Pertussis toxin is administered intraperitoneally on day 0 and day 2 to facilitate BBB opening.

-

Treatment: this compound or vehicle control is administered daily via oral gavage, typically starting at the first sign of clinical symptoms (therapeutic paradigm) or before immunization (prophylactic paradigm).

-

Clinical Scoring: Animals are weighed and scored daily for clinical signs of paralysis on a standardized scale (e.g., 0 = no disease, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).

-

Endpoint Analysis: At the study endpoint, blood is collected for lymphocyte counting (flow cytometry). Spinal cord and brain tissues are harvested for histological analysis (e.g., H&E for inflammation, Luxol Fast Blue for demyelination) and immunohistochemistry to assess immune cell infiltration (e.g., CD3 for T cells, B220 for B cells).

-

Caption: Experimental Workflow for a Therapeutic EAE Study.

Conclusion

Preclinical studies have rigorously defined this compound's mechanism of action. It acts as a selective S1P1/S1P5 modulator with a dual role. Peripherally, it sequesters lymphocytes by functional antagonism of S1P1, limiting neuroinflammation. Centrally, it crosses the blood-brain barrier to potentially exert direct neuroprotective and pro-myelination effects via S1P1 and S1P5 receptors on glial cells. This multifaceted mechanism, validated extensively in cellular assays and in vivo models of multiple sclerosis, provides a strong foundation for its clinical application in treating progressive forms of the disease.

References

- 1. This compound (BAF312) penetrates, distributes, and acts in the central nervous system: Preclinical insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. This compound: A Review in Secondary Progressive Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. researchgate.net [researchgate.net]

Siponimod: A Technical Guide to Selective S1P1 and S1P5 Receptor Modulation in Multiple Sclerosis

Audience: Researchers, scientists, and drug development professionals.

Abstract: Siponimod (BAF312) is a second-generation, orally administered sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of relapsing forms of multiple sclerosis (MS), including active secondary progressive multiple sclerosis (SPMS).[1][2][3] Unlike its predecessor fingolimod, this compound offers enhanced selectivity, targeting S1P receptor subtypes 1 and 5 (S1P1 and S1P5).[1][2] This selectivity profile is designed to minimize S1P3-mediated side effects, such as bradycardia. This compound exhibits a dual mechanism of action, exerting immunomodulatory effects in the periphery and direct neuroprotective effects within the central nervous system (CNS). This guide provides a detailed examination of the pharmacodynamics, signaling pathways, and key experimental methodologies used to characterize this compound's interaction with S1P1 and S1P5 receptors.

Core Mechanism of Action

This compound's therapeutic effects stem from its high affinity for S1P1 and S1P5. Its action is multifaceted, involving functional antagonism at the S1P1 receptor and agonist activity at the S1P5 receptor, which together address both the inflammatory and neurodegenerative aspects of multiple sclerosis.

Peripheral Immunomodulation via S1P1 Functional Antagonism

The primary immunomodulatory effect of this compound is achieved through its action on S1P1 receptors expressed on lymphocytes. The natural ligand, S1P, creates a concentration gradient that guides the egress of lymphocytes from secondary lymphoid organs, such as lymph nodes. This compound acts as a functional antagonist at the S1P1 receptor. Upon binding, it induces the recruitment of β-arrestin, leading to a profound and sustained internalization and degradation of the S1P1 receptor. This renders lymphocytes unresponsive to the S1P gradient, effectively trapping them within the lymph nodes.

This sequestration of naive and central memory T and B cells prevents their recirculation into the peripheral blood and subsequent infiltration into the CNS, thereby reducing central inflammation. The reduction in circulating lymphocytes is dose-dependent and reversible, with counts returning to normal within approximately 10 days of drug cessation.

Direct Central Nervous System Effects via S1P1 and S1P5

This compound is lipophilic and readily crosses the blood-brain barrier, allowing it to directly interact with neural cells within the CNS. Both S1P1 and S1P5 receptors are expressed on various CNS cell types, including astrocytes, oligodendrocytes, microglia, and neurons.

-

S1P5 Modulation: S1P5 is predominantly expressed by oligodendrocytes, the myelin-producing cells of the CNS. This compound acts as an agonist at the S1P5 receptor. Unlike its effect on S1P1, this compound does not appear to cause significant internalization or down-modulation of S1P5. This sustained agonism is hypothesized to be neuroprotective, potentially promoting oligodendrocyte survival and facilitating remyelination processes. Preclinical studies have shown this compound can attenuate demyelination and reduce oligodendrocyte cell death.

-

S1P1 Modulation in the CNS: S1P1 receptors are expressed on astrocytes and microglia. By modulating S1P1 on these glial cells, this compound may reduce astrogliosis and microglial activation, thereby limiting the chronic inflammation and neurotoxicity that drive disease progression. This compound's functional antagonism of S1P1 could inhibit proinflammatory signaling pathways like JAK/STAT3 in astrocytes.

Quantitative Pharmacology

This compound's selectivity is a key feature, with high potency for S1P1 and S1P5 and significantly lower activity at other S1P receptor subtypes, particularly S1P3, which is associated with cardiac side effects.

Table 1: In Vitro Functional Activity of this compound at Human S1P Receptors

This table summarizes the half-maximal effective concentration (EC50) values, indicating the concentration of this compound required to elicit 50% of the maximal response in functional assays.

| Receptor Subtype | EC50 (nM) | Potency Rank | Reference(s) |

| S1P1 | 0.39 - 0.4 | 1 | |

| S1P5 | 0.98 | 2 | |

| S1P4 | 750 | 3 | |

| S1P3 | >1000 | 4 | |

| S1P2 | >10000 | 5 |

Data derived from GTPγS binding assays.

Table 2: Key Efficacy Outcomes from the Phase 3 EXPAND Trial (this compound vs. Placebo in SPMS)

The EXPAND study was a pivotal randomized, double-blind, placebo-controlled trial that established the efficacy of this compound in patients with SPMS.

| Clinical Endpoint | Result | Hazard Ratio (HR) / Risk Reduction | p-value | Reference(s) |

| 3-Month Confirmed Disability Progression (CDP) | This compound reduced risk | 21% Risk Reduction (HR: 0.79) | 0.013 | |

| 6-Month Confirmed Disability Progression (CDP) | This compound reduced risk | 26% Risk Reduction (HR: 0.74) | 0.0058 | |

| Annualized Relapse Rate (ARR) | This compound reduced ARR | 55% Relative Reduction | <0.0001 | |

| Change in Brain Volume | This compound slowed rate of loss | 23% Relative Reduction | 0.0002 | |

| Change in T2 Lesion Volume | This compound limited increase | ~80% Relative Reduction | <0.0001 | |

| Number of Gd-enhancing T1 Lesions | This compound reduced lesions | 86.6% Reduction | <0.0001 |

Key Experimental Protocols

The characterization of an S1P modulator like this compound relies on a suite of in vitro assays to determine binding affinity, functional activity, and downstream cellular effects.

Radioligand Binding Assay (Competitive)

This assay is the gold standard for determining the binding affinity (Ki) of a test compound to a receptor. It measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the target receptor.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from cell lines engineered to overexpress a specific human S1P receptor subtype (e.g., S1P1).

-

Assay Incubation: A fixed concentration of a suitable radioligand (e.g., [³H]-S1P) is incubated with the receptor-containing membranes in the presence of varying concentrations of unlabeled this compound.

-

Separation: The reaction is allowed to reach equilibrium. Receptor-bound radioligand is then separated from unbound radioligand via rapid vacuum filtration through glass fiber filters, which trap the cell membranes.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. A competition curve is generated to calculate the IC50 (the concentration of this compound that inhibits 50% of radioligand binding). The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay (Functional)

This functional assay measures G-protein activation following receptor agonism. Since S1P receptors are G-protein coupled receptors (GPCRs), agonist binding triggers the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to quantify this activation.

Methodology:

-

Reagents: The assay includes membranes from cells expressing the S1P receptor of interest, [³⁵S]GTPγS, GDP, and varying concentrations of this compound.

-

Incubation: Reagents are incubated together to allow for receptor binding and subsequent G-protein activation. Agonist (this compound) binding stimulates the release of GDP and the binding of [³⁵S]GTPγS to the Gα subunit.

-

Termination & Filtration: The reaction is stopped, and membranes are collected via filtration.

-

Detection: The amount of membrane-bound [³⁵S]GTPγS is quantified by scintillation counting.

-

Analysis: An increase in [³⁵S]GTPγS binding above basal levels indicates agonist activity. Data are plotted to determine the EC50 and the maximal effect (Emax) for this compound at each S1P receptor subtype.

Receptor Internalization Assay (Flow Cytometry)

This assay quantifies the down-modulation of surface receptors, a key aspect of this compound's functional antagonism at S1P1.

Methodology:

-

Cell Line Generation: A cell line (e.g., CHO cells) is generated to express the target receptor (e.g., human S1P1) with an extracellular epitope tag (e.g., a myc or flag tag).

-

Cell Treatment: Cells are incubated with varying concentrations of this compound for a defined period (e.g., 1-3 hours).

-

Antibody Staining: Following incubation, cells are stained with a fluorescently labeled antibody that specifically recognizes the extracellular epitope tag. This antibody can only bind to receptors present on the cell surface.

-

Flow Cytometry: The fluorescence intensity of individual cells is measured using a flow cytometer.

-

Data Analysis: A reduction in mean fluorescence intensity in this compound-treated cells compared to vehicle-treated controls indicates the internalization (disappearance) of the tagged receptor from the cell surface. This method was used to demonstrate that this compound induces robust S1P1 internalization but fails to internalize S1P5.

Conclusion

This compound represents a significant advancement in the treatment of multiple sclerosis, offering a targeted approach with a dual mechanism of action. Its high selectivity for S1P1 and S1P5 receptors allows for potent peripheral immunomodulation while minimizing off-target effects. Furthermore, its ability to penetrate the CNS and directly engage with neural cells provides a therapeutic avenue for addressing the chronic inflammation and neurodegeneration characteristic of progressive MS. The combination of functional antagonism at S1P1 and agonism at S1P5 underscores a sophisticated pharmacological strategy to concurrently limit immune-mediated damage and potentially support endogenous repair mechanisms. A thorough understanding of its molecular interactions and functional consequences, as detailed in this guide, is critical for ongoing research and the development of future neuroimmunological therapies.

References

- 1. The Two Sides of this compound: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. Clinical Evaluation of this compound for the Treatment of Secondary Progressive Multiple Sclerosis: Pathophysiology, Efficacy, Safety, Patient Acceptability and Adherence - PMC [pmc.ncbi.nlm.nih.gov]

Siponimod's Effects on Glial Cells and Neurons: A Technical Guide

Introduction

Siponimod (brand name Mayzent®) is an oral, selective modulator of the sphingosine-1-phosphate (S1P) receptor, specifically targeting subtypes S1P1 and S1P5.[1][2] Initially recognized for its immunomodulatory effects—preventing lymphocyte egress from lymph nodes and thus limiting their infiltration into the central nervous system (CNS)—a growing body of evidence highlights its direct action on CNS-resident cells.[2][3][4] this compound's ability to cross the blood-brain barrier allows it to directly engage with astrocytes, microglia, oligodendrocytes, and neurons, which all express S1P receptors. This dual mechanism of action, combining peripheral immunosuppression with direct CNS effects, underpins its efficacy in treating active secondary progressive multiple sclerosis (SPMS), where it has been shown to reduce disability progression, cognitive decline, and brain atrophy. This guide provides an in-depth technical overview of this compound's molecular and cellular effects within the CNS, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Effects on Microglia: Shifting from a Pro-inflammatory to a Pro-regenerative State

Microglia, the resident immune cells of the CNS, play a dual role in neuroinflammatory conditions. This compound has been shown to modulate their activity, pushing them away from a detrimental, pro-inflammatory phenotype towards a beneficial, pro-regenerative one.

Molecular Mechanisms:

-

Inflammasome Inhibition: this compound acts as a functional antagonist at the S1P1 receptor on microglia. This engagement inhibits the activation of the NLRP3 inflammasome, a key component of the innate immune response. The result is a marked suppression of caspase-1 cleavage and a subsequent reduction in the production and release of the potent pro-inflammatory cytokine Interleukin-1 beta (IL-1β).

-

Cytokine and Chemokine Modulation: In response to inflammatory stimuli like lipopolysaccharide (LPS), this compound reduces the expression and release of several pro-inflammatory molecules, including Tumor Necrosis Factor-alpha (TNF-α), IL-1β, IL-6, inducible nitric oxide synthase (iNOS), and the chemokine RANTES (CCL5).

-

Promotion of Pro-regenerative Markers: this compound treatment upregulates the expression of genes associated with a regenerative microglial phenotype, such as Arginase-1 (Arg-1) and Chitinase-3-like-3 (Chi3l3/Ym1).

-

NR4A Gene Upregulation: In microglial cell lines, this compound enhances the expression of the anti-inflammatory nuclear receptor genes NR4A1 and NR4A2, suggesting a novel mechanism for its restorative effects within the CNS.

Quantitative Data on Microglial Modulation

| Experimental Model | Treatment | Measured Effect | Result | Reference |

| LPS-activated primary mouse microglia | This compound (1000 nM) | IL-1β production | Suppressed increase in IL-1β | |

| LPS-stimulated primary rat microglia | This compound (50 µM) | Pro-inflammatory gene expression (TNFα, IL-1β, iNOS) | Significant reduction | |

| MOG-EAE mice | This compound (2 mg/kg) | mRNA levels of Arg-1 and Ym1 in CNS | Significant upregulation | |

| Activated BV2 microglial cells | This compound | IL-6 and RANTES release | Significant reduction | |

| EAE mice (striatum) | This compound (icv infusion) | Iba1 levels (microglial marker) | Reduced by over 50% |

Signaling and Experimental Workflow Diagrams

Caption: this compound signaling in microglia via S1P1 antagonism.

Caption: Workflow for in vitro analysis of this compound on primary microglia.

Effects on Astrocytes: Curbing Inflammation and Promoting Survival

Astrocytes, the most abundant glial cells in the CNS, are critical for maintaining homeostasis but can become reactive and contribute to neurodegeneration. This compound directly modulates astrocyte behavior to suppress inflammatory responses and enhance protective functions.

Molecular Mechanisms:

-

NF-κB Pathway Inhibition: this compound inhibits the translocation of the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB) in human astrocytes, a process mediated through the S1P1 receptor.

-

Nrf2 Pathway Activation: Concurrently, this compound activates the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2). Nrf2 is a master regulator of antioxidant responses, and its activation leads to anti-inflammatory and neuroprotective effects.

-

HDAC Inhibition: this compound has been shown to inhibit histone deacetylase (HDAC), an epigenetic mechanism that contributes to its broad anti-inflammatory effects in astrocytes.

-

Activation of Pro-Survival Signaling: Through S1P1, this compound activates pro-survival and proliferation pathways, including phosphorylated protein kinase B (pAKT) and extracellular signal-regulated kinase (pERK).

-

Glutamate Transporter Upregulation: In the face of inflammatory insults that typically downregulate glutamate transporters, this compound-treated astrocytes maintain high levels of GLAST and GLT1, which is critical for preventing excitotoxicity.

Quantitative Data on Astrocyte Modulation

| Experimental Model | Treatment | Measured Effect | Result | Reference |

| EAE mice (striatum) | This compound (icv infusion) | GFAP levels (astrocyte marker) | Reduced by 50% | |

| Human fibroblast-derived astrocytes | This compound + inflammatory cytokines | NF-κB translocation | Inhibited | |

| Human fibroblast-derived astrocytes | This compound | Nrf2 nuclear translocation | Induced | |

| Co-culture of neurons and cytokine-stimulated astrocytes | This compound | Neurodegeneration | Astrocyte-induced neurodegeneration was prevented |

Signaling and Experimental Workflow Diagrams

Caption: Dual signaling of this compound in astrocytes.

Effects on Oligodendrocytes and Remyelination: A Protective and Restorative Role

Oligodendrocytes are responsible for producing and maintaining the myelin sheath in the CNS. Their protection and the promotion of remyelination are key therapeutic goals in MS. This compound exerts significant beneficial effects on the oligodendroglial lineage, primarily through its interaction with the S1P5 receptor.

Molecular Mechanisms:

-

S1P5-Dependent Protection: Cells of the oligodendrocytic lineage are the major cell type in the CNS expressing S1P5. Studies using S1P5-deficient mice have demonstrated that the protective effects of this compound against oligodendrocyte degeneration and demyelination are dependent on this receptor.

-

Promotion of Remyelination: In multiple preclinical models, including the cuprizone toxic demyelination model and lysophosphatidylcholine (LPC)-induced demyelination, this compound treatment leads to increased remyelination.

-

Enhanced Oligodendrocyte Markers: Treatment is associated with a significant recovery of oligodendrocyte numbers and increased expression of key myelin proteins, such as Myelin Basic Protein (MBP), Myelin-Associated Glycoprotein (MAG), and the oligodendrocyte lineage marker OLIG2.

Quantitative Data on Oligodendrocyte and Myelin Modulation

| Experimental Model | Treatment | Measured Effect | Result | Reference |

| Cuprizone model mice | This compound | Myelin Basic Protein (MBP) and Myelin-Associated Glycoprotein (MAG) expression | Significantly higher vs. vehicle | |

| Cuprizone model mice | This compound | OLIG2+ oligodendrocyte densities | Significantly recovered vs. vehicle | |

| 3xTg-AD mice | This compound (high dose) | OLIG2 protein expression | Significant upregulation (p < 0.01) | |

| 3xTg-AD mice | This compound (low & high dose) | MBP protein levels | Significant increase (p < 0.01) | |

| SPMS patients (EXPAND trial) | This compound vs. Placebo | Normalized Magnetization Transfer Ratio (nMTR) in NAWM | Slowed decrease by 81%–195% over 24 months |

Signaling and Experimental Workflow Diagrams

Caption: S1P5-mediated pro-myelination effects of this compound.

Caption: Workflow for the cuprizone model of demyelination and remyelination.

Effects on Neurons: Direct Neuroprotection and Synaptic Preservation

Beyond its effects on glial cells, this compound confers direct protection to neurons, mitigating damage and preserving function in the context of neuroinflammation and neurodegeneration.

Molecular Mechanisms:

-

S1P1-Mediated Neuroprotection: this compound exerts direct neuroprotective effects on neurons, such as retinal ganglion cells, through the S1P1 receptor, independent of its peripheral immune actions.

-

Activation of Survival Pathways: Treatment with this compound upregulates the neuroprotective signaling molecules Akt and Erk1/2 in both the retina and the brain.

-

Synaptic Preservation: In EAE models, this compound prevents synaptic neurodegeneration. It specifically rescues a pathological imbalance in synaptic transmission by restoring defective GABAergic inhibitory transmission in the striatum, without altering glutamatergic transmission.

-

Interneuron Rescue: This synaptic preservation is linked to the rescue of parvalbumin-positive (PV+) GABAergic interneurons, a neuronal population that is typically lost in EAE brains.

Quantitative Data on Neuronal Effects

| Experimental Model | Treatment | Measured Effect | Result | Reference |

| EAE mice (striatum) | This compound (icv infusion) | Loss of parvalbumin-positive (PV+) GABAergic interneurons | Rescued the loss of PV+ neurons | |

| EAE mice (striatum) | This compound (icv infusion) | Defective GABAergic transmission | Rescued/restored transmission | |

| SPMS patients (EXPAND trial) | This compound vs. Placebo | Neurofilament light chain levels (marker of neuroaxonal damage) | Associated with reductions | |

| SPMS patients (EXPAND trial) | This compound vs. Placebo | Thalamic and cortical gray matter atrophy | Significantly reduced atrophy |

Signaling and Experimental Workflow Diagrams

Caption: Neuroprotective signaling pathways activated by this compound.

Summary of Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols used to investigate this compound's effects in the CNS.

A. EAE Model with Intracerebroventricular (ICV) Infusion

-

Objective: To assess the direct CNS effects of this compound, bypassing peripheral immune modulation.

-

Protocol:

-

Induction of EAE: C57BL/6 mice are immunized with Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.

-

Minipump Implantation: At the time of immunization or at the onset of clinical signs, an osmotic minipump (e.g., Alzet) is surgically implanted subcutaneously on the back of the mouse. The pump is connected via a catheter to a cannula stereotactically implanted into a cerebral ventricle (ICV).

-

Treatment: The minipump is filled with this compound dissolved in a suitable vehicle to deliver a continuous infusion (e.g., 0.45 µ g/day ) for 4 weeks. Control animals receive vehicle only.

-

Monitoring: Mice are monitored daily for clinical signs of EAE (e.g., tail limpness, paralysis) and scored on a standardized scale.

-

Analysis: At the study endpoint, brain and spinal cord tissues are collected for immunohistochemistry (e.g., for GFAP, Iba1, PV), electrophysiology on acute brain slices to assess synaptic transmission, and molecular analysis (Western blot, qPCR). Peripheral blood may be collected to confirm minimal impact on lymphocyte counts.

-

B. Cuprizone Model of Demyelination and Remyelination

-

Objective: To evaluate the effect of this compound on toxic demyelination and subsequent remyelination.

-

Protocol:

-

Demyelination: C57BL/6 mice are fed a diet containing 0.2% (w/w) cuprizone for 3-5 weeks to induce oligodendrocyte apoptosis and demyelination, particularly in the corpus callosum.

-

Treatment: During the cuprizone feeding period (and often during the recovery period), mice are treated daily with this compound (e.g., via oral gavage or medicated food) or vehicle.

-

Remyelination: After the cuprizone diet, mice are returned to a normal diet for 2-3 weeks to allow for spontaneous remyelination. Treatment with this compound or vehicle continues during this phase.

-

Analysis: Brains are harvested and the corpus callosum is analyzed. Techniques include Luxol Fast Blue (LFB) staining for myelin density, immunohistochemistry for oligodendrocyte markers (Olig2, GST-π) and myelin proteins (MBP), and electron microscopy to assess myelin sheath thickness and g-ratio.

-

C. In Vitro Primary Glial Cell Cultures

-

Objective: To investigate the direct effects of this compound on isolated glial cells in a controlled environment.

-

Protocol:

-

Cell Isolation: Primary mixed glial cultures are established from the cerebral cortices of neonatal (P0-P3) mice or rats.

-

Microglia/Astrocyte Separation: After 7-10 days, microglia are separated from the underlying astrocyte monolayer by mechanical shaking. Astrocytes are subsequently purified by further culturing and removal of remaining microglia.

-

Treatment and Stimulation: Purified microglia or astrocyte cultures are pre-treated with various concentrations of this compound or vehicle for a set period (e.g., 1 hour).

-

Inflammatory Challenge: Cells are then stimulated with a pro-inflammatory agent, such as LPS (for microglia) or a cytokine cocktail (e.g., IL-1β/TNF-α for astrocytes), for 6-24 hours.

-

Analysis:

-

Supernatants: Collected for cytokine/chemokine measurement using ELISA or multiplex assays.

-

Cell Lysates: Used for Western blot analysis (e.g., p-NF-κB, p-Akt) or RNA isolation for qRT-PCR analysis of gene expression.

-

Immunocytochemistry: Cells are fixed and stained for markers of activation (e.g., Iba1), transcription factor localization (e.g., NF-κB, Nrf2), or morphology.

-

-

References

- 1. my.clevelandclinic.org [my.clevelandclinic.org]

- 2. The Two Sides of this compound: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Modulates the Reaction of Microglial Cells to Pro-Inflammatory Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Two Sides of this compound: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

siponimod pharmacokinetics and pharmacodynamics in animal models

An In-depth Technical Guide to Siponimod Pharmacokinetics and Pharmacodynamics in Animal Models

Introduction

This compound (BAF312) is a next-generation, selective sphingosine-1-phosphate (S1P) receptor modulator that binds with high affinity to S1P receptor subtypes 1 (S1P₁) and 5 (S1P₅).[1][2] Its therapeutic efficacy in multiple sclerosis (MS) is attributed to a dual mechanism of action: a peripheral immunomodulatory effect by preventing lymphocyte egress from lymph nodes, and direct effects within the central nervous system (CNS).[1][3][4] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, as characterized in various preclinical animal models. The data presented herein are crucial for understanding the drug's disposition, efficacy, and translational potential.

Pharmacokinetics of this compound in Animal Models

This compound is a small, lipophilic molecule, a characteristic that facilitates its penetration across the blood-brain barrier (BBB). Preclinical studies across multiple species have consistently demonstrated its ability to achieve significant concentrations in the CNS.

Bioavailability and Distribution

Studies in rodents and non-human primates (NHPs) confirm that this compound is orally bioavailable and distributes extensively into tissues, including the brain. A key pharmacokinetic finding is the consistently high brain-to-blood exposure ratio.

-

Central Nervous System Penetration : In mice, rats, and NHPs, this compound demonstrates excellent CNS penetration, with a mean brain/blood drug-exposure ratio (DER) of approximately 6 to 7. Some studies in EAE mouse models have reported this ratio to be as high as 10. Quantitative whole-body autoradiography (QWBA) in rats revealed that this compound readily enters the CNS, with particularly high uptake in white matter regions such as the cerebellum, corpus callosum, and medulla oblongata.

-

Dose Proportionality : this compound exhibits dose-proportional pharmacokinetics. In rats treated orally for seven consecutive days, concentrations in the blood, plasma, and brain increased in a manner proportional to the dose administered.

Table 1: this compound Concentration in Rats (7-Day Oral Dosing, 8h Post-Last Dose)

| Dose (mg/kg/day) | Mean Blood Conc. (nM) | Mean Plasma Conc. (nM) | Mean Brain Conc. (nM) | Brain/Blood Ratio |

|---|---|---|---|---|

| 0.01 | ~2 | ~2 | ~16 | ~8 |

| 0.1 | ~12 | ~12 | ~70 | ~5.8 |

| 1.0 | ~120 | ~120 | ~700 | ~5.8 |

Data sourced from Bigaud et al., 2021.

Table 2: this compound Pharmacokinetics in EAE Mice (Diet-Loaded Administration)

| Diet Load (g/kg) | Steady-State Blood Conc. (µM) | Brain/Blood Ratio | EAE Score Reduction |

|---|---|---|---|

| 0.003 | ~0.2 | ~10 | 39.3% |

| 0.01 | ~0.4 | ~10 | 72.5% |

| 0.03 | ~1.0 | ~10 | 50.4% |

| 0.1 | ~3.0 | ~10 | 45.1% |

| 0.2 | ~7.0 | ~10 | 44.9% |

Data sourced from Rammohan et al., 2019.

Elimination

This compound has a relatively short half-life in animal models, which differs from the longer half-life observed in humans (~30 hours).

-

Ocular Half-Life : In a study using albino rabbits, the ocular half-life of this compound following intravitreal injection was found to be short. This necessitates the development of sustained-release formulations for potential ophthalmologic applications.

Table 3: Ocular Pharmacokinetics of this compound in Rabbits (Intravitreal Injection)

| Dose (ng) | Half-Life (T½) (hours) | Clearance (CL) (mL/h) |

|---|---|---|

| 1300 | 2.8 | 0.59 |

| 6500 | 3.9 | 0.42 |

Data sourced from Eleiwa et al., 2024.

Pharmacodynamics of this compound in Animal Models

This compound's pharmacodynamic effects are mediated by its selective modulation of S1P₁ and S1P₅ receptors, leading to both immunomodulatory and direct neuroprotective actions.

Peripheral Immunomodulation

The primary and most well-characterized pharmacodynamic effect of this compound is the sequestration of lymphocytes in secondary lymphoid organs.

-

Lymphocyte Reduction : By functionally antagonizing S1P₁ receptors on lymphocytes, this compound inhibits their egress from lymph nodes, leading to a rapid, dose-dependent, and reversible reduction in peripheral lymphocyte counts. In EAE mice, this compound treatment resulted in a 70-80% reduction in blood lymphocyte counts. This effect limits the infiltration of pathogenic T cells into the CNS.

Central Nervous System Effects

Due to its ability to cross the BBB, this compound exerts direct effects on CNS-resident cells, which is believed to contribute significantly to its efficacy in progressive forms of MS.

-

S1P₁ Receptor Modulation in CNS : In rats, oral administration of this compound led to a dose-dependent reduction of S1P₁ receptor protein levels in the brain, confirming target engagement within the CNS. A dose of 1 mg/kg/day resulted in a 78% reduction in brain S1P₁ levels.

-

Anti-Inflammatory and Neuroprotective Effects : In various EAE models, this compound has been shown to reduce astrogliosis and microgliosis. Direct intracerebroventricular (icv) infusion of this compound in EAE mice, which minimizes peripheral immune effects, significantly reduced clinical scores and attenuated glial activation, demonstrating a direct neuroprotective effect. Furthermore, this compound treatment preserved the survival of parvalbumin-positive GABAergic interneurons, which are typically lost in EAE brains. In vitro, this compound reduced the release of pro-inflammatory cytokines like IL-6 and RANTES from activated microglial cells.

-

Effects on Demyelination and Remyelination : this compound has shown protective effects against demyelination in both toxic (cuprizone) and inflammatory (EAE) models. Its activity on S1P₅ receptors, which are expressed on oligodendrocytes, is thought to promote repair and remyelination.

Table 4: Summary of this compound Pharmacodynamic Effects in Animal Models

| Animal Model | Key Pharmacodynamic Effect | Mechanism/Target | Reference |

|---|---|---|---|

| EAE Mice/Rats | Reduction of peripheral lymphocyte counts (70-80%) | S1P₁ functional antagonism | |

| EAE Rats | Reduction of brain S1P₁ protein levels (up to 78%) | S1P₁ receptor downregulation | |

| EAE Mice | Amelioration of clinical scores (up to 95% reduction) | Immunomodulation & neuroprotection | |

| EAE Mice (icv admin) | Reduced astrogliosis and microgliosis | Direct CNS effect on glial cells | |

| EAE Mice | Reduced loss of GABAergic interneurons | Neuroprotection | |

| Cuprizone/EAE Mice | Amelioration of demyelination and axonal injury | Neuroprotection |

| Spontaneous EAE Mice| Reduction of meningeal ectopic lymphoid tissue | Inhibition of B and T cell accumulation | |

Experimental Protocols

Pharmacokinetic and CNS Distribution Studies in Rodents

-

Animals : Healthy mice, rats, or non-human primates.

-

Drug Administration : Typically daily oral gavage for a specified period (e.g., 7 consecutive days). For EAE models, administration via a drug-loaded diet is also used to achieve steady-state concentrations.

-

Sample Collection : Blood, plasma, cerebrospinal fluid (CSF), and brain tissues are collected at various time points post-administration.

-

Analytical Methods :

-

LC-MS/MS : Liquid Chromatography coupled with tandem Mass Spectrometry is used to quantify this compound concentrations in biological matrices.

-

QWBA : Quantitative Whole-Body Autoradiography using ¹⁴C-radiolabeled this compound is employed to visualize the distribution of the drug throughout the body.

-

SPECT : Single-Photon Emission Computed Tomography with a validated ¹²³I-radiolabeled this compound analog is used for non-invasive imaging of CNS distribution, particularly in larger animals like NHPs.

-

Efficacy Studies in Experimental Autoimmune Encephalomyelitis (EAE) Models

-

Animals : Commonly used strains include C57BL/6J or SJL mice.

-

EAE Induction : EAE is typically induced by immunization with myelin-related peptides or proteins, such as Myelin Oligodendrocyte Glycoprotein (MOG)₃₅₋₅₅ or proteolipid protein (PLP)₁₃₉₋₁₅₁, emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.

-

Drug Administration : this compound or vehicle is administered, often by daily oral gavage, starting either before disease onset (preventive paradigm) or after the appearance of clinical signs (therapeutic paradigm).

-

Outcome Measures :

-

Clinical Scoring : Animals are monitored daily for clinical signs of disease (e.g., tail limpness, limb paralysis) and scored on a standardized scale (e.g., 0-5).

-

Immunohistochemistry : Spinal cord and brain tissues are analyzed for immune cell infiltration (e.g., CD3+ T cells), demyelination (e.g., Luxol Fast Blue stain), and glial activation (e.g., Iba1 for microglia, GFAP for astrocytes).

-

Flow Cytometry : Blood samples are analyzed to quantify different lymphocyte subsets and confirm peripheral immunomodulatory effects.

-

Visualizations: Pathways and Workflows

This compound's Dual Mechanism of Action

Caption: this compound's dual mechanism in the periphery and CNS.

Preclinical Efficacy Evaluation Workflow

Caption: Typical workflow for evaluating this compound in an EAE model.

PK/PD Relationship of this compound in the CNS

Caption: Relationship between this compound's CNS pharmacokinetics and pharmacodynamics.

References

- 1. The Two Sides of this compound: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An update on the use of sphingosine 1-phosphate receptor modulators for the treatment of relapsing multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. neurology.org [neurology.org]

- 4. Mechanism of this compound: Anti-Inflammatory and Neuroprotective Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

Initial In Vitro Efficacy of Siponimod: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the initial in vitro studies defining the efficacy and mechanism of action of siponimod (BAF312), a selective sphingosine-1-phosphate (S1P) receptor modulator. The document focuses on quantitative data, detailed experimental methodologies, and the visualization of key signaling pathways to offer a thorough understanding of this compound's foundational pharmacology.

Quantitative Efficacy and Receptor Selectivity

This compound is a next-generation S1P receptor modulator that distinguishes itself through its high selectivity for S1P receptor subtypes 1 (S1P1) and 5 (S1P5). Unlike the first-generation modulator fingolimod, this compound does not require phosphorylation for its activity.[1][2] This inherent activity and selectivity are crucial to its mechanism of action and clinical profile.

The in vitro efficacy of this compound has been quantified through various functional assays, primarily determining its half-maximal effective concentration (EC50) at the target receptors. These studies consistently demonstrate this compound's potent agonism at S1P1 and S1P5, with significantly lower affinity for other S1P receptor subtypes.

| Parameter | S1P1 | S1P5 | S1P2 | S1P3 | S1P4 | Reference |

| EC50 | 0.39 nM | 0.98 nM | >10,000 nM | >1000 nM | 750 nM | [1][3] |

| pEC50 | 9.41 | - | 9.64 (for S1P) | - | - | [4] |

Table 1: In Vitro Efficacy of this compound at S1P Receptors.

The data clearly indicates that this compound's potency at S1P1 and S1P5 is over 1000-fold greater than its activity at S1P2 and S1P3. This selectivity is believed to contribute to a more favorable safety profile, particularly concerning the cardiac effects associated with S1P3 modulation.

Core Mechanism of Action: Functional Antagonism

This compound acts as a functional antagonist at the S1P1 receptor. Upon binding, it induces the internalization and subsequent degradation of the S1P1 receptor on lymphocytes. This process prevents the egress of lymphocytes, particularly central memory T cells, from the lymph nodes into the peripheral circulation and, consequently, the central nervous system (CNS). This sequestration of lymphocytes is a primary mechanism by which this compound exerts its immunomodulatory effects in conditions like multiple sclerosis.

Detailed Experimental Protocols

The characterization of this compound's in vitro efficacy relies on a set of established pharmacological assays. The following sections detail the methodologies for key experiments.

GTPγ[35S] Binding Assay

This assay is a cornerstone for assessing the functional activity of G protein-coupled receptor (GPCR) agonists like this compound. It measures the activation of G proteins upon ligand binding to the receptor.

Objective: To determine the potency (EC50) of this compound in activating G proteins coupled to S1P receptors.

Methodology:

-

Membrane Preparation: Cell membranes expressing the specific human S1P receptor subtype (S1P1, S1P2, S1P3, S1P4, or S1P5) are prepared from recombinant cell lines. The cells are homogenized and centrifuged to isolate the membrane fraction.

-

Assay Buffer: The assay is typically performed in a buffer containing HEPES, MgCl2, NaCl, and GDP.

-

Reaction Mixture: The reaction mixture includes the prepared cell membranes, varying concentrations of this compound, and GTPγ[35S] (a non-hydrolyzable GTP analog labeled with sulfur-35).

-

Incubation: The mixture is incubated at 30°C to allow for receptor binding, G protein activation, and the binding of GTPγ[35S] to the Gα subunit.

-

Termination and Filtration: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound GTPγ[35S].

-

Scintillation Counting: The radioactivity on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The specific binding of GTPγ[35S] is plotted against the logarithm of the this compound concentration. The EC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) of a ligand to its receptor.

Objective: To quantify the affinity of this compound for S1P receptors.

Methodology:

-

Membrane Preparation: Similar to the GTPγ[35S] assay, membranes from cells expressing the target S1P receptor are prepared.

-

Competitive Binding: A fixed concentration of a radiolabeled ligand known to bind to the receptor (e.g., [3H]-S1P) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

-

Incubation and Filtration: The mixture is incubated to reach equilibrium, followed by rapid filtration to separate bound from unbound radioligand.

-

Quantification: The amount of radioactivity on the filters is measured.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

In Vitro Signaling Pathways of this compound

This compound's interaction with S1P1 and S1P5 receptors on various CNS cell types, including astrocytes, oligodendrocytes, and microglia, triggers multiple downstream signaling cascades. These pathways are implicated in its potential neuroprotective effects.

-

PI3K-AKT Pathway: Activation of this pathway is crucial for promoting cell survival and resilience against neurodegenerative processes.

-

MAPK/ERK Pathway: this compound has been shown to activate pERK in astrocytes, a pathway involved in cell proliferation and survival.

-

NF-κB Pathway: In vitro experiments have demonstrated that this compound can inhibit the translocation of NF-κB in astrocytes, an important factor in pro-inflammatory responses. This compound has also been shown to attenuate neuronal cell death triggered by neuroinflammation via the NF-κB and mitochondrial pathways.

-

Calcium Signaling: this compound induces calcium signaling in astrocytes, which is involved in various cellular functions.

In microglia, this compound has been shown to reduce the production of pro-inflammatory cytokines and reactive oxygen species, indicating anti-inflammatory and antioxidant properties. Furthermore, it can modulate microglial morphology and downregulate immunological pathways in an inflammatory environment.

Conclusion

The initial in vitro studies of this compound have been instrumental in defining its pharmacological profile as a potent and selective S1P1/S1P5 modulator. The data from functional assays, such as GTPγ[35S] binding, consistently demonstrate its high potency at these target receptors. The mechanism of functional antagonism at S1P1 provides a clear basis for its immunomodulatory effects. Furthermore, in vitro studies on CNS cells have begun to elucidate the complex signaling pathways that may contribute to its neuroprotective properties, including the modulation of PI3K-AKT, MAPK/ERK, and NF-κB pathways. These foundational studies have provided a strong rationale for the clinical development and therapeutic use of this compound.

References

- 1. Sphingosine 1-phosphate Receptor Modulator Therapy for Multiple Sclerosis: Differential Downstream Receptor Signalling and Clinical Profile Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound enriches regulatory T and B lymphocytes in secondary progressive multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | S1P Receptor | LPL Receptor | TargetMol [targetmol.com]

- 4. biorxiv.org [biorxiv.org]

Siponimod's Role in Neuroinflammation and Neurodegeneration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Siponimod (BAF312) is an oral, selective sphingosine-1-phosphate (S1P) receptor modulator that targets S1P receptor subtypes 1 (S1P1) and 5 (S1P5).[1] It is the first disease-modifying therapy approved for active secondary progressive multiple sclerosis (SPMS), demonstrating efficacy in reducing disability progression.[2][3] This technical guide provides an in-depth overview of this compound's multifaceted mechanism of action, focusing on its dual role in modulating peripheral immune responses and exerting direct effects within the central nervous system (CNS) to counter neuroinflammation and neurodegeneration. We will delve into the preclinical and clinical data, detail key experimental protocols, and visualize the complex signaling pathways involved.

Introduction: A Dual Mechanism of Action

Multiple sclerosis (MS) is a chronic, immune-mediated disease of the CNS characterized by inflammation, demyelination, and axonal degeneration.[4] this compound's therapeutic efficacy stems from a dual mechanism of action that addresses both the peripheral inflammatory component and the central neurodegenerative processes of MS.[5]

-

Peripheral Immunomodulation: this compound acts as a functional antagonist of the S1P1 receptor on lymphocytes. By inducing the internalization and degradation of S1P1, it prevents the egress of pathogenic lymphocytes from lymph nodes, thereby reducing their infiltration into the CNS. This peripheral action curtails the inflammatory cascades that drive lesion formation and relapse activity.

-

Central Nervous System Effects: this compound readily crosses the blood-brain barrier, allowing it to directly interact with S1P1 and S1P5 receptors expressed on various CNS resident cells, including astrocytes, microglia, oligodendrocytes, and neurons. This central activity is crucial for its neuroprotective effects, including the modulation of neuroinflammation, promotion of remyelination, and prevention of synaptic degeneration.

Modulation of Neuroinflammation in the CNS

Within the CNS, this compound exerts a direct anti-inflammatory effect by modulating the activity of glial cells, which are key players in the neuroinflammatory process.

Effects on Microglia

Microglia, the resident immune cells of the CNS, can adopt both pro-inflammatory and neuroprotective phenotypes. This compound has been shown to modulate microglial activation and function:

-

Inhibition of Pro-inflammatory Cytokine Production: In preclinical models, this compound has been demonstrated to reduce the production of pro-inflammatory cytokines by activated microglia. For instance, in vitro studies have shown that this compound reduces the release of IL-6 and RANTES from activated microglial cells. It also prevents the upregulation of TNFα in an inflammatory environment.

-

Modulation of Microglial Phenotype: Preclinical evidence suggests that this compound can shift microglia towards a more regenerative or pro-repair phenotype. This modulation of microglial behavior is thought to contribute to the amelioration of neuroinflammatory processes in MS.

Effects on Astrocytes

Astrocytes, another key glial cell type, are also implicated in neuroinflammation. This compound's interaction with S1P receptors on astrocytes contributes to its anti-inflammatory profile:

-

Attenuation of Astrogliosis: In animal models of MS, such as experimental autoimmune encephalomyelitis (EAE), this compound treatment has been associated with a significant reduction in astrogliosis, a hallmark of neuroinflammation.

-

Inhibition of Pro-inflammatory Pathways: this compound can inhibit the nuclear factor kappa B (NF-κB) signaling pathway in astrocytes, a key regulator of inflammatory gene expression. It also attenuates the production of pro-inflammatory cytokines like TNFα, IL-6, and IL-17 by these cells.

Attenuation of Neurodegeneration

Beyond its anti-inflammatory effects, this compound exhibits direct neuroprotective properties that help to counter the neurodegenerative aspects of MS.

Promotion of Remyelination

This compound's interaction with S1P5 receptors, which are predominantly expressed on oligodendrocytes, is believed to promote remyelination. Preclinical studies have shown that this compound can enhance oligodendrocyte survival and differentiation, which are crucial steps for myelin repair. This pro-myelinating effect may contribute to the slowing of disability progression observed in clinical trials.

Prevention of Synaptic and Neuronal Damage

This compound has been shown to protect against synaptic and neuronal degeneration in preclinical models:

-

Preservation of Synaptic Integrity: Studies in EAE mice have demonstrated that intracerebroventricular infusion of this compound can prevent synaptic neurodegeneration. Specifically, it has been shown to rescue the loss of parvalbumin-positive (PV+) GABAergic interneurons, which are crucial for inhibitory synaptic transmission.

-

Neuroprotection Against Inflammatory Damage: this compound may protect neurons from inflammation-induced damage by down-regulating astrocyte activity. It has also been shown to attenuate neuronal cell death triggered by neuroinflammation through the modulation of the NF-κB and mitochondrial pathways.

-

Reduction of Axonal Damage Biomarkers: In the Phase 3 EXPAND trial, this compound treatment was associated with a reduction in blood levels of neurofilament light chain (NfL), a biomarker of neuroaxonal damage.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative data from preclinical and clinical studies investigating the efficacy of this compound.

Table 1: Preclinical Efficacy of this compound in EAE Models

| Parameter | Model | This compound Dose | Effect | Reference |

| Clinical Score | MOG35-55-induced EAE in C57BL/6 mice | 0.45 µ g/day (icv) | Significant beneficial effect on EAE clinical scores | |

| Astrogliosis (GFAP levels) | EAE mice | 0.45 µ g/day (icv) | Reduced by 50% in the striatum compared to control | |

| Microgliosis (Iba1 levels) | EAE mice | 0.45 µ g/day (icv) | Reduced by over 50% in the striatum compared to control | |

| PV+ Interneuron Number | EAE mice | Not specified | Rescued the loss of PV+ neurons in the striatum |

Table 2: Key Efficacy Endpoints from the Phase 3 EXPAND Trial in SPMS

| Endpoint | This compound Group | Placebo Group | Risk Reduction / Difference | p-value | Reference |

| 3-Month Confirmed Disability Progression (CDP) | 26% of patients | 32% of patients | 21% relative risk reduction | P = 0.013 | |

| 6-Month Confirmed Disability Progression (CDP) | Not specified | Not specified | 26% reduced risk | P = 0.0058 | |

| 3-Month CDP in Patients with Relapse Activity | Not specified | Not specified | 33% reduction in risk | P = 0.0100 | |

| Annualized Relapse Rate (ARR) | Not specified | Not specified | Reduced by ~66% (dose-dependent) | Not specified | |

| Change in T2 Lesion Volume | Lower increase from baseline | Higher increase from baseline | Significant difference | Not specified | |

| Gadolinium-Enhancing Lesions | Higher number of patients free from lesions | Lower number of patients free from lesions | Significant difference | Not specified | |

| Brain Volume Loss | 0.28% decrease | 0.46% decrease | Lower rate of decrease | Not specified | |

| Cortical Gray Matter Volume Change (Month 12) | 0.01% increase (adjusted mean) | 0.6% decrease (adjusted mean) | Significant difference | < 0.0001 | |

| Neurofilament Light Chain (NfL) Levels | 5.7% reduction | 9.2% increase | Significant difference | Not specified |

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

Experimental Autoimmune Encephalomyelitis (EAE) Induction and Treatment

-

Model: Chronic progressive EAE was induced in C57BL/6 mice.

-

Induction: Mice were subjected to MOG35-55-induced EAE.

-

This compound Administration: Minipumps allowing for continuous intracerebroventricular (icv) infusion of this compound (0.45 µ g/day ) for 4 weeks were implanted.

-

Outcome Measures: Electrophysiology, immunohistochemistry, western blot, qPCR experiments, and peripheral lymphocyte counts were performed.

In Vitro Microglial Cell Studies

-

Cell Culture: Primary rat microglial cells were used.

-

Stimulation: Microglia were stimulated with lipopolysaccharide (LPS) to induce a pro-inflammatory state.

-

This compound Treatment: Cells were treated with this compound at concentrations of 10 µM and 50 µM.

-

Analysis: The expression of inducible nitric oxide synthase (iNOS) was quantified at the protein level. The release of cytokines such as TNFα and IL-6 was also measured.

Phase 3 EXPAND Clinical Trial

-

Study Design: A randomized, double-blind, placebo-controlled, event-driven trial.

-

Participants: 1,646 patients with secondary progressive MS.

-

Intervention: Patients received either 2 mg of oral this compound or a placebo once daily.

-

Primary Endpoint: Time to 3-month confirmed disability progression (CDP) as measured by the Expanded Disability Status Scale (EDSS).

-

Secondary Endpoints: Included annualized relapse rate, change in T2 lesion volume, number of gadolinium-enhancing lesions, and brain volume loss.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows related to this compound's mechanism of action.

Diagram 1: this compound's Dual Mechanism of Action

References

- 1. my.clevelandclinic.org [my.clevelandclinic.org]

- 2. This compound Attenuates Neuronal Cell Death Triggered by Neuroinflammation via NFκB and Mitochondrial Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. neurology.org [neurology.org]

- 4. Mechanism of this compound: Anti-Inflammatory and Neuroprotective Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of this compound on magnetic resonance imaging measures of neurodegeneration and myelination in secondary progressive multiple sclerosis: Gray matter atrophy and magnetization transfer ratio analyses from the EXPAND phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Siponimod for Multiple Sclerosis: A Technical Guide

Introduction

Siponimod (brand name Mayzent®) is a selective sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of relapsing forms of multiple sclerosis (MS), including clinically isolated syndrome, relapsing-remitting disease, and active secondary progressive multiple sclerosis (SPMS).[1][2][3] It represents a second-generation S1P modulator, designed for greater selectivity compared to the first-in-class drug, fingolimod, to optimize its therapeutic effects while potentially mitigating certain side effects.[4] This technical guide provides an in-depth overview of the foundational research on this compound, detailing its mechanism of action, preclinical evidence, pivotal clinical trial data, and pharmacokinetic profile, intended for researchers, scientists, and drug development professionals.

Mechanism of Action: Dual Effects on Immunity and the CNS

This compound exerts its therapeutic effects through a dual mechanism of action, targeting both peripheral immune responses and processes within the central nervous system (CNS).[5] This is achieved by its selective binding and modulation of two specific S1P receptor subtypes: S1P receptor 1 (S1P1) and S1P receptor 5 (S1P5).

Peripheral Immunomodulation via S1P1

The primary immunomodulatory effect of this compound is mediated through its action on the S1P1 receptor on lymphocytes. Lymphocyte egress from secondary lymphoid organs is dependent on an S1P gradient, which they follow by virtue of their surface S1P1 receptors.

This compound acts as a functional antagonist of S1P1. Upon binding, it causes the persistent internalization and degradation of the S1P1 receptor, rendering the lymphocyte unresponsive to the S1P gradient. This reversible sequestration of lymphocytes, particularly naïve and central memory T and B cells, within the lymph nodes prevents their entry into the peripheral circulation and subsequent infiltration into the CNS. This reduction in circulating lymphocytes is thought to limit the inflammatory cascades that drive MS pathology.

Direct Central Nervous System Effects via S1P1 and S1P5

This compound is capable of crossing the blood-brain barrier, allowing it to directly interact with S1P receptors expressed on various CNS cells.

-

S1P1 Receptors are present on astrocytes and neurons. Preclinical studies suggest that this compound's modulation of astrocytic S1P1 can have anti-inflammatory effects within the CNS.

-

S1P5 Receptors are highly expressed on oligodendrocytes, the myelin-producing cells of the CNS, and are also found on neurons. This compound is primarily an agonist at the S1P5 receptor, and unlike its effect on S1P1, it does not cause significant receptor internalization. This agonism is hypothesized to support oligodendrocyte survival, promote remyelination, and exert neuroprotective effects, potentially contributing to the slowing of disability progression independent of its peripheral immune effects.

Signaling Pathway Overview

Caption: this compound's dual mechanism of action in the periphery and CNS.

Preclinical Research and Experimental Protocols

The dual anti-inflammatory and neuroprotective actions of this compound were first characterized in a series of preclinical studies using both in vitro and in vivo models.

In Vitro Receptor Binding and Functional Assays

-

Methodology : Receptor binding affinities and functional activities were determined using radioligand binding assays and [³⁵S]GTPγS binding assays in cell lines engineered to overexpress specific human S1P receptor subtypes (S1P1, S1P2, S1P3, S1P4, S1P5). To assess functional antagonism, flow cytometry assays were used on cells expressing tagged S1P1 and S1P5 receptors to quantify receptor internalization after incubation with this compound.

-

Key Findings : These assays established this compound's high selectivity for S1P1 and S1P5. This compound induced robust internalization of S1P1 receptors but not S1P5 receptors, confirming its functional antagonism at S1P1 and agonist function at S1P5.

Table 1: this compound Receptor Selectivity Profile

| Receptor Subtype | Half Maximal Effective Concentration (EC₅₀) |

|---|---|

| S1PR1 | 0.39 nmol/L |

| S1PR2 | > 10,000 nmol/L |

| S1PR3 | > 1,000 nmol/L |

| S1PR4 | 750 nmol/L |

| S1PR5 | 0.98 nmol/L |

In Vivo Animal Models

-

Experimental Autoimmune Encephalomyelitis (EAE) Model :

-

Protocol : EAE is a standard animal model for MS, induced in mice by immunization with myelin antigens to provoke a T-cell-mediated autoimmune attack on the CNS. This compound (often referred to as BAF312 in preclinical literature) was administered to these mice, and its effects on clinical disease scores, CNS inflammation, and demyelination were assessed.

-

Key Findings : this compound treatment significantly ameliorated clinical EAE, which was associated with a reduction in pathogenic Th17 cells and diminished subpial pathology. Studies also confirmed good brain penetration, with brain levels being nearly 10-fold higher than blood levels.

-

-

Cuprizone-Induced Demyelination Model :

-

Protocol : This is a toxicology-based model where mice are fed a diet containing the copper chelator cuprizone, which induces oligodendrocyte death and subsequent demyelination, largely independent of peripheral immune cell infiltration. This model allows for the specific study of effects on demyelination and remyelination.

-

Key Findings : In the cuprizone model, this compound demonstrated the ability to decrease oligodendrocyte cell death and axon demyelination, supporting its direct neuroprotective role within the CNS.

-

Clinical Development and Efficacy

The clinical development of this compound for MS culminated in the pivotal Phase III EXPAND trial, which was preceded by the Phase II BOLD study that established the dose.

The EXPAND Trial: Protocol and Workflow

The EXPAND study was a randomized, double-blind, placebo-controlled, event-driven Phase III trial designed to evaluate the efficacy and safety of this compound in patients with SPMS.

-

Patient Population : 1,651 patients aged 18-60 with a diagnosis of SPMS and an Expanded Disability Status Scale (EDSS) score of 3.0–6.5.

-

Randomization and Blinding : Patients were randomized in a 2:1 ratio to receive either 2 mg oral once-daily this compound or a matching placebo.

-

Dose Titration : Treatment was initiated with a 5-day dose titration schedule (0.25 mg on days 1-2, 0.5 mg on day 3, 1.0 mg on day 4, 1.25 mg on day 5) to reach the 2 mg maintenance dose on day 6, mitigating potential cardiac effects like bradycardia.

-

Primary Endpoint : The primary endpoint was the time to 3-month confirmed disability progression (CDP), defined as a sustained increase in EDSS score for at least three months.

-

Key Secondary Endpoints : Included time to 6-month CDP, change in T2 lesion volume, annualized relapse rate (ARR), and time to confirmed worsening in the Timed 25-Foot Walk (T25FW) test.

-

Study Design : The trial was "event-driven," meaning it continued until a prespecified number of CDP events (374) occurred, ensuring sufficient statistical power.

EXPAND Trial Workflow

Caption: Workflow of the pivotal Phase III EXPAND clinical trial.

Key Efficacy Results

The EXPAND trial demonstrated a statistically significant and clinically meaningful effect of this compound in delaying disability progression in a typical SPMS population.

Table 2: Summary of Key Efficacy Outcomes from the EXPAND Trial

| Endpoint | This compound vs. Placebo | Hazard Ratio (95% CI) / p-value | Reference |